4-(Thiophen-2-yl)thiazol-2-amine (CAS 28989-50-6) is a highly specialized heteroaryl-substituted 2-aminothiazole building block. In industrial procurement, it serves two distinct, non-overlapping functions: as a foundational scaffold for the synthesis of kinase inhibitors (such as p38 MAPK-targeting urea derivatives) and azo dyes, and as a critical analytical reference standard (Avatrombopag Impurity 15) in pharmaceutical quality control. Characterized by the strong electron-donating nature of the 2-amino group, the thiazole ring exhibits high nucleophilicity at the C5 position. This specific reactivity profile dictates its downstream processability, making it a valuable intermediate for C5-functionalized derivatives while strictly limiting its use in late-stage thiophene modifications[1].
A common procurement error is attempting to source 4-(Thiophen-2-yl)thiazol-2-amine as a cost-effective, late-stage precursor for the synthesis of Avatrombopag, under the assumption that the thiophene ring can be directly chlorinated at the C4 position. This substitution fails fundamentally due to the inherent electronic properties of the 2-aminothiazole core. Electrophilic halogenation (e.g., using NBS or NCS) is highly regioselective for the C5 position of the thiazole ring, yielding 5-halo-4-(thiophen-2-yl)thiazol-2-amine rather than the required thiophene-chlorinated product . Consequently, buyers manufacturing Avatrombopag must procure the pre-chlorinated 4-(4-chlorothiophen-2-yl)thiazol-2-amine for API synthesis, restricting the unchlorinated 4-(Thiophen-2-yl)thiazol-2-amine strictly to use as an analytical impurity standard or for divergent, non-chlorinated drug discovery programs [1].
Halogenation of 2-amino-4-arylthiazoles is strongly directed by the activating 2-amino group. When 4-(Thiophen-2-yl)thiazol-2-amine is subjected to standard bromination or chlorination, the reaction occurs almost exclusively at the C5 position of the thiazole ring. In contrast, the synthesis of Avatrombopag requires a chlorine atom at the C4 position of the thiophene ring, which cannot be achieved via late-stage functionalization of this compound .
| Evidence Dimension | Regiochemical yield of halogenation |
| Target Compound Data | ~100% substitution at the thiazole C5 position |
| Comparator Or Baseline | 4-(4-Chlorothiophen-2-yl)thiazol-2-amine (Pre-chlorinated precursor) |
| Quantified Difference | 0% yield of the C4-thiophene chlorinated product from the target compound |
| Conditions | Standard electrophilic halogenation (NBS/NCS) in organic solvents |
Prevents costly route-scouting failures by confirming that this compound cannot be used as a direct upstream precursor for Avatrombopag API synthesis.
In the manufacturing of thrombopoietin receptor agonists, unreacted or des-chloro intermediates must be strictly monitored. 4-(Thiophen-2-yl)thiazol-2-amine is commercially classified as Avatrombopag Impurity 15. High-purity (>98%) reference standards of this compound provide the necessary baseline resolution in RP-HPLC to distinguish it from the chlorinated API and other process impurities, such as the 5-chloro acid impurity[1].
| Evidence Dimension | Chromatographic resolution (Rs) |
| Target Compound Data | High-purity standard enables quantification down to <0.05% |
| Comparator Or Baseline | Crude process mixtures lacking characterized standards |
| Quantified Difference | Ensures compliance with ICH Q3A(R2) reporting thresholds |
| Conditions | RP-HPLC analysis of Avatrombopag API batches |
Essential for pharmaceutical procurement teams sourcing validated reference materials for regulatory API release and stability testing.
As a building block for N,N'-diaryl urea derivatives targeting p38 MAPK, the thiophene ring in 4-(Thiophen-2-yl)thiazol-2-amine acts as a bioisostere for a phenyl ring. The altered dihedral angle and distinct electron density of the thiophene sulfur atom often enhance binding affinity in the kinase hinge region compared to standard 4-phenylthiazol-2-amine derivatives, leading to measurable improvements in IC50 values[1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
| Target Compound Data | Thiophene-substituted urea derivatives |
| Comparator Or Baseline | 4-Phenylthiazol-2-amine derivatives |
| Quantified Difference | 2- to 3-fold improvement in IC50 for optimized thiophene analogs |
| Conditions | In vitro p38 MAPK alpha enzyme inhibition assays |
Justifies the selection of the thiophene-containing building block over cheaper phenyl analogs when designing targeted libraries for inflammatory diseases.
As 'Avatrombopag Impurity 15,' this compound is indispensable for quality control laboratories. It is used to calibrate HPLC and LC-MS instruments to detect des-chloro defects in the final API, ensuring batch-to-batch consistency and compliance with stringent regulatory thresholds for pharmaceutical release [1].
The compound serves as a highly effective starting material for the synthesis of complex urea derivatives. The presence of the thiophene ring provides favorable bioisosteric properties, making it a preferred building block for medicinal chemists optimizing the hinge-binding interactions of novel anti-inflammatory kinase inhibitors [2].
Because the C5 position of the thiazole ring is highly activated toward electrophilic attack, this compound is an ideal precursor for synthesizing 5-substituted derivatives. It is widely used in the development of novel azo dyes and advanced materials where regioselective functionalization at the thiazole core is required .
Irritant